molecular formula C11H24O3S B14669351 1-Undecanesulfonic acid CAS No. 45164-10-1

1-Undecanesulfonic acid

Cat. No.: B14669351
CAS No.: 45164-10-1
M. Wt: 236.37 g/mol
InChI Key: SJEYEFOHSMBQIX-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry Research

Organosulfur chemistry, the study of compounds containing carbon-sulfur bonds, is a vast and vital area of chemical science. wikipedia.orgjmchemsci.com These compounds are ubiquitous in nature and play crucial roles in biological systems and industrial processes. wikipedia.orgjmchemsci.com Within this broad field, sulfonic acids (R-S(=O)₂-OH) represent a significant class of compounds known for their strong acidic nature. wikipedia.org

1-Undecanesulfonic acid, with its eleven-carbon alkyl chain, is a specific example of an alkylsulfonic acid. Its research is situated at the intersection of fundamental organosulfur chemistry and applied materials science. The presence of the sulfonate group provides a site for strong ionic interactions, while the long alkyl chain introduces hydrophobic characteristics. atamanchemicals.com This amphiphilic nature is a key driver of its research interest.

Significance of Alkylsulfonic Acids in Advanced Chemical Systems

Alkylsulfonic acids, as a class, are integral to numerous advanced chemical systems due to their versatile properties. Their strong acidity makes them effective catalysts in various organic reactions, including esterification and alkylation. wikipedia.orgechemi.com The ability of their corresponding salts to act as surfactants is another critical function, finding use in detergents and as emulsifiers. wikipedia.orgchembk.com

The significance of these compounds extends to more specialized applications. For instance, they are employed as ion-pairing agents in analytical techniques like high-performance liquid chromatography (HPLC) to enhance the separation of charged molecules. ontosight.aicalpaclab.com Furthermore, their derivatives are being explored for their potential in creating functional materials, such as polymer brushes for biomedical applications and as coatings for nanoparticles. acs.orgnih.gov

Evolution of Research Trajectories for Long-Chain Sulfonic Acids

Historically, research on long-chain sulfonic acids was often driven by their surfactant properties for industrial applications. wikipedia.org However, recent research trajectories have expanded significantly, moving into more sophisticated and specialized areas.

One prominent research direction involves the use of long-chain sulfonic acids in materials science. For example, this compound and its derivatives have been used to functionalize nanoparticles, creating tailored surface chemistries for applications in drug delivery and antiviral agents. rsc.orgjove.com The ability to control the hydrophobicity and charge of nanoparticles by incorporating these ligands is a key area of investigation. jove.com

Another evolving research area is their role in surface modification. Self-assembled monolayers (SAMs) of long-chain sulfonic acids on various substrates are being studied for their ability to control surface properties, such as wettability and protein adsorption. acs.org This has implications for the development of biocompatible materials and advanced biosensors. acs.org

Furthermore, the study of the thermal decomposition of long-chain perfluoroalkyl sulfonic acids (PFSAs), a related class of compounds, is gaining importance due to environmental concerns. acs.org Research into their behavior during incineration provides crucial data for developing effective waste management strategies. acs.org

Interactive Data Table: Physicochemical Properties of this compound and its Sodium Salt

PropertyThis compoundSodium 1-Undecanesulfonate
Molecular Formula C11H24O3S ontosight.aiC11H23NaO3S chembk.com
Molecular Weight 232.36 g/mol ontosight.ai258.35 g/mol chembk.com
Appearance White, crystalline solid ontosight.aiWhite crystalline powder or granules chembk.com
Melting Point ~45-48°C ontosight.ai>300°C chembk.com
Solubility in Water Highly soluble ontosight.aiSoluble chembk.com
Acidity (pKa) Approximately -2 ontosight.aiNot Applicable

Interactive Data Table: Key Research Applications of Alkylsulfonic Acids

Application AreaSpecific UseKey Property Leveraged
Catalysis Acid catalyst in organic synthesis wikipedia.orgechemi.comStrong acidity
Surfactants Detergents, emulsifiers wikipedia.orgchembk.comAmphiphilic nature
Analytical Chemistry Ion-pairing agent in HPLC ontosight.aicalpaclab.comIonic character
Materials Science Nanoparticle functionalization nih.govrsc.orgSurface activity, charge
Biomedical Protein precipitation, buffer component ontosight.aiIonic and hydrophobic interactions

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45164-10-1

Molecular Formula

C11H24O3S

Molecular Weight

236.37 g/mol

IUPAC Name

undecane-1-sulfonic acid

InChI

InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H,12,13,14)

InChI Key

SJEYEFOHSMBQIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCS(=O)(=O)O

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations

Contemporary Approaches to 1-Undecanesulfonic Acid Synthesis

Modern synthetic routes to this compound leverage a variety of chemical transformations, including the functionalization of organosulfur precursors, nucleophilic substitution reactions involving alkyl halides, and the reactivity of organometallic species.

The direct sulfoxidation of undecane (B72203) represents a pathway for the synthesis of this compound from a simple alkane precursor. This process typically involves a free-radical chain mechanism initiated by UV light or other radical initiators. The reaction proceeds by the insertion of sulfur dioxide into a C-H bond, followed by oxidation.

While this method offers a direct route from the parent alkane, it often leads to a mixture of isomers, with substitution occurring at various positions along the undecyl chain. The selectivity for the terminal position (this compound) can be influenced by the reaction conditions, but the formation of secondary undecanesulfonic acids is a common outcome.

A plausible set of reaction conditions for the sulfoxidation of undecane is outlined in the table below, based on general procedures for alkane sulfoxidation.

ParameterValue/Condition
Reactants Undecane, Sulfur Dioxide, Oxygen
Initiator UV radiation (e.g., high-pressure mercury lamp)
Solvent Typically neat or in a non-reactive solvent like hexane
Temperature 20-50 °C
Pressure Atmospheric pressure
Yield Variable, dependent on selectivity for the primary sulfonate

Another approach within this category is the oxidation of 1-undecanethiol. This method provides a more direct and selective route to this compound as the thiol group is already at the desired terminal position. The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide, nitric acid, or potassium permanganate. A representative reaction is the oxidation with hydrogen peroxide in an acidic medium, such as glacial acetic acid.

ParameterValue/Condition
Reactants 1-Undecanethiol, Hydrogen Peroxide (30% aq.)
Solvent Glacial Acetic Acid
Temperature Room temperature to gentle heating (e.g., 50-70 °C)
Reaction Time Several hours
Yield Generally high (>90%)

A common and efficient method for the preparation of this compound involves the nucleophilic substitution of a 1-haloundecane, typically 1-bromoundecane (B50512), with a sulfite (B76179) salt, such as sodium sulfite. This reaction, a variation of the Strecker sulfite synthesis, proceeds via an Sₙ2 mechanism. viu.cauci.edukhanacademy.org

The resulting sodium 1-undecanesulfonate can then be converted to the free sulfonic acid by acidification with a strong acid. The reaction is typically carried out in a polar solvent, often a mixture of water and an alcohol, to ensure the solubility of both the organic and inorganic reactants. The presence of a phase-transfer catalyst can enhance the reaction rate. google.com

A summary of typical reaction parameters is provided below.

ParameterValue/Condition
Reactants 1-Bromoundecane, Anhydrous Sodium Sulfite
Solvent Water, Ethanol (or a mixture)
Catalyst Tetrapropylammonium bromide (optional, as a phase-transfer catalyst)
Temperature Reflux (typically 80-100 °C)
Reaction Time 16-24 hours
Yield Good to excellent

While less commonly reported for the synthesis of simple long-chain alkanesulfonic acids, organometallic routes offer potential for high selectivity. A plausible, though not widely documented for this specific compound, approach involves the reaction of an undecyl Grignard reagent (undecylmagnesium bromide) with a sulfur trioxide complex or sulfuryl chloride. oregonstate.edu The Grignard reagent, prepared from 1-bromoundecane and magnesium, acts as a nucleophilic source of the undecyl group.

Reaction with sulfuryl chloride (SO₂Cl₂) would likely proceed as follows: C₁₁H₂₃MgBr + SO₂Cl₂ → C₁₁H₂₃SO₂Cl + MgBrCl

The resulting 1-undecanesulfonyl chloride can then be hydrolyzed to afford this compound. Care must be taken to control the reaction conditions, as Grignard reagents can also react with the sulfonyl chloride product.

ParameterValue/Condition
Reactants Undecylmagnesium bromide, Sulfuryl chloride
Solvent Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
Temperature Low temperature (e.g., -78 °C to 0 °C) to control reactivity
Reaction Time Typically 1-3 hours
Subsequent Step Hydrolysis of the resulting sulfonyl chloride
Yield Moderate, potential for side reactions

The synthesis of mercapto-undecanesulfonic acid is of particular interest for applications in surface chemistry, such as the formation of self-assembled monolayers. A common strategy involves the introduction of a thiol group at the opposite end of the undecane chain from the sulfonic acid group. This can be achieved by starting with a bifunctional precursor, such as 11-bromo-1-undecanesulfonic acid.

The bromo-sulfonic acid can be reacted with a sulfur nucleophile, such as thiourea, followed by hydrolysis to yield the desired 11-mercapto-1-undecanesulfonic acid. This two-step process first forms an isothiouronium salt, which is then cleaved under basic conditions.

Step 1: Formation of the isothiouronium salt Br(CH₂)₁₀SO₃H + S=C(NH₂)₂ → [H₂NC(=NH₂)S(CH₂)₁₀SO₃H]⁺Br⁻

Step 2: Hydrolysis [H₂NC(=NH₂)S(CH₂)₁₀SO₃H]⁺Br⁻ + NaOH → HS(CH₂)₁₀SO₃Na + H₂NCN + NaBr + H₂O

The reaction conditions are analogous to those used for the synthesis of other mercapto-alkanoic acids.

ParameterValue/Condition
Reactants 11-bromo-1-undecanesulfonic acid, Thiourea
Solvent Water or an alcohol-water mixture
Temperature Reflux
Reaction Time Several hours for each step
Hydrolysis Aqueous sodium hydroxide
Yield Good

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of these synthetic routes is essential for their optimization and for controlling product distribution.

Sulfoxidation of Undecane: The sulfoxidation of alkanes proceeds through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps.

Initiation: The reaction is initiated by the formation of radicals, typically by the homolytic cleavage of a suitable initiator in the presence of UV light.

Propagation: An alkyl radical (C₁₁H₂₃•) is formed, which then reacts with sulfur dioxide to form a sulfonyl radical (C₁₁H₂₃SO₂•). This radical subsequently reacts with oxygen to form a peroxysulfonyl radical (C₁₁H₂₃SO₂OO•), which can then abstract a hydrogen atom from another undecane molecule to form the sulfonic acid and a new alkyl radical, thus propagating the chain.

Termination: The chain reaction is terminated by the combination of any two radical species.

The kinetics of this reaction are complex and depend on the concentrations of the reactants and the intensity of the UV radiation. The rate-determining step is often the initial hydrogen abstraction from the alkane. Due to the statistical nature of hydrogen abstraction from a long-chain alkane, a mixture of isomers is typically obtained.

Alkyl Halide-Sulfite Reaction: The reaction of 1-bromoundecane with sodium sulfite follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The rate of this reaction is dependent on the concentrations of both the alkyl halide and the sulfite ion.

Rate = k[C₁₁H₂₃Br][Na₂SO₃]

The reaction is favored by polar aprotic solvents and is subject to steric hindrance. For a primary alkyl halide like 1-bromoundecane, the Sₙ2 pathway is highly favored over the Sₙ1 pathway.

Thermodynamics: The sulfonation of alkanes is generally an exothermic process. The Gibbs free energy for the sulfonation of long-chain alkanes is negative, indicating a thermodynamically favorable reaction. researchgate.net However, specific thermodynamic data for the synthesis of this compound is not extensively reported in the literature. The table below provides generalized thermodynamic parameters for the sulfonation of a generic long-chain alkane.

Thermodynamic ParameterApproximate Value
Enthalpy of Reaction (ΔH) Exothermic (Negative)
Entropy of Reaction (ΔS) Generally negative (decrease in moles of gas)
Gibbs Free Energy (ΔG) Negative (spontaneous)

Stereochemical Considerations in Synthesis

The synthesis of this compound does not typically involve stereochemical considerations because the molecule itself is achiral. The structure consists of a linear eleven-carbon alkyl chain with a sulfonic acid group at the terminal position (C1). As there are no chiral centers—carbon atoms attached to four different substituents—in the molecule, it does not exist as enantiomers or diastereomers.

However, stereochemical principles become highly relevant if the synthesis is targeted toward chiral derivatives of undecanesulfonic acid. For stereoisomers to exist, a chiral center would need to be introduced along the undecyl chain. For example, if a substituent were placed at any carbon position from C2 to C10, that carbon would become a stereocenter, leading to (R)- and (S)-enantiomers of the substituted undecanesulfonic acid.

The asymmetric synthesis of such chiral alkanesulfonic acids would necessitate the use of stereoselective synthetic methods. Key strategies in this field include:

Asymmetric Catalysis : This approach involves using a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of a chiral alkanesulfonate, a potential strategy is the direct asymmetric C(sp³)–H functionalization of the undecane chain. Recent research has demonstrated the feasibility of photocatalytic methods that combine dual organophotocatalysis and nickel-based asymmetric catalysis to achieve the three-component sulfonylation of alkanes. nih.gov This type of reaction could, in principle, be applied to undecane to install a sulfonyl group at a specific secondary carbon with high enantioselectivity. nih.gov

Use of Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For synthesizing a chiral undecanesulfonic acid, one could start with a chiral alcohol derived from the undecyl chain, convert it into a leaving group, and then perform a nucleophilic substitution with a sulfite salt, a method known to be applicable for creating other chiral sulfonic acids.

Enzymatic or Biocatalytic Methods : Biocatalysis offers a powerful route to chiral compounds due to the inherent stereoselectivity of enzymes. Enzymes such as cytochrome P450, peroxidases, or Baeyer-Villiger monooxygenases (BVMOs) can produce chiral sulfoxides with high enantiomeric excess. acsgcipr.org While this is more directly applicable to sulfide (B99878) oxidation, enzymatic hydroxylation of an alkane chain followed by chemical conversion to the sulfonic acid represents a potential biocatalytic route to chiral alkanesulfonic acids.

These methodologies highlight that while this compound is achiral, the broader field of sulfonic acid synthesis is rich with strategies for controlling stereochemistry, which would be essential for producing its chiral derivatives.

Catalyst Design Principles in Sulfonation Reactions

The direct sulfonation of alkanes, such as undecane to produce this compound, is a challenging chemical transformation due to the inert nature of C-H bonds. The reaction often requires harsh conditions and can proceed through a free-radical mechanism, particularly when initiated by heat or UV light with agents like sulfuryl chloride or a mixture of SO₂ and O₂. embibe.comreddit.comchemistrystudent.com The design of effective catalysts is therefore crucial to facilitate this reaction under milder conditions, improve reaction rates, and control selectivity. Catalyst design principles can be broadly categorized into homogeneous and heterogeneous systems.

Homogeneous Catalysis

Homogeneous catalysts operate in the same phase as the reactants, offering high activity and selectivity due to well-defined active sites. Key design principles include:

Metal Center and Ligand Environment : Transition metals like palladium (Pd), copper (Cu), rhodium (Rh), and molybdenum (Mo) are effective for C-H activation. nih.govrsc.org The design of the catalyst involves selecting a metal that can undergo oxidative addition into a C-H bond or generate a reactive species that can abstract a hydrogen atom. The ligand environment around the metal is critical for tuning its reactivity, stability, and solubility. For instance, a dual catalytic system of Pd(II) and Cu(II) salts in a strong acid has been shown to be effective for the sulfonation of methane (B114726) with SO₂, where O₂ acts as the oxidant. rsc.org

Mechanism of Action : Catalytic cycles often involve the activation of either the alkane or the sulfonating agent. In some systems, the metal catalyst activates the C-H bond to form a metal-alkyl intermediate, which then reacts with the sulfonating agent (e.g., SO₂ or SO₃). rsc.org Alternatively, catalysts can activate the sulfonating agent. Molybdenum(VI) cis-dioxo complexes, for example, are highly effective for the selective sulfoxidation of sulfides and are tolerant of various functional groups. nih.govresearchgate.net

Reaction Medium : The solvent plays a critical role, especially in reactions that may involve ionic intermediates. Strong acids have proven to be suitable solvents for certain metal-catalyzed sulfonations, facilitating the desired transformation. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the product and allows for easier recycling. sigmaaldrich.com They are central to many industrial processes. Design principles for solid sulfonation catalysts include:

Nature and Density of Acid Sites : For solid acid catalysts, the Brønsted acidity, provided by sulfonic acid (-SO₃H) groups, is the primary driver of catalytic activity. The design focuses on maximizing the density of accessible acid sites. mdpi.com Materials like sulfonated carbons, where -SO₃H groups are attached to a carbon support, are widely studied. The catalytic activity often correlates directly with the concentration of sulfonic acid groups. mdpi.com

Support Material and Surface Properties : The choice of support material is crucial. Supports should have high surface area, appropriate porosity for reactant diffusion, and thermal stability. Common supports include silica (B1680970), alumina (B75360), zirconia, and various forms of carbon (e.g., activated carbon, mesoporous carbons). aston.ac.ukstarbons.commdpi.com Materials like Starbon®, derived from biomass, offer tunable mesoporous structures that serve as excellent supports for sulfonic acid catalysts in aqueous media. starbons.com The surface can also be designed to be hydrophobic, which can be advantageous in reactions where water is a byproduct, as it prevents the deactivation of acid sites.

Structural Integrity and Stability : A major challenge in heterogeneous catalysis is the leaching of the active species from the support into the reaction medium. Catalyst design aims to create a strong covalent linkage between the active site (e.g., the -SO₃H group) and the support to ensure stability and reusability over multiple reaction cycles. mdpi.com Sulfated zirconia (SO₄²⁻/ZrO₂) is an example of a stable solid superacid used in various acid-catalyzed reactions. mdpi.com

Photocatalysis

Photocatalysis represents an emerging strategy for alkane functionalization under mild conditions.

Semiconductor Materials : The catalyst is typically a semiconductor material, like titanium dioxide (TiO₂), which can generate electron-hole pairs upon absorbing light. fau.de

Surface Modification : The design often involves modifying the semiconductor to enhance its light absorption properties (e.g., shifting absorption into the visible spectrum) and to improve its catalytic activity. For instance, modifying TiO₂ with chloroplatinate has been shown to catalyze the visible-light sulfoxidation of alkanes. fau.de The mechanism is believed to be a photo-redox type process initiated by the catalyst. fau.de

The following table summarizes and compares different catalytic approaches for alkane sulfonation/sulfoxidation.

Catalyst TypeExamplesKey Design PrinciplesAdvantagesChallenges
Homogeneous Pd(II)/Cu(II) salts; Molybdenum(VI) cis-dioxo complexes nih.govrsc.org- Selection of metal center (Pd, Cu, Mo)
  • Tuning of ligand environment
  • Choice of reaction medium (e.g., strong acids)
  • - High activity and selectivity
  • Well-defined active sites
  • Milder reaction conditions
  • - Difficult catalyst-product separation
  • Potential for metal contamination in product
  • Catalyst recovery and recycling is complex
  • Heterogeneous Sulfonated carbons; Sulfated zirconia (SO₄²⁻/ZrO₂); Supported sulfonic acids (e.g., on silica, Starbon®) mdpi.comstarbons.commdpi.com- High density of strong Brønsted acid sites
  • High surface area and porosity of support
  • Hydrophobic/hydrophilic balance of surface
  • Stability against leaching of active sites
  • - Easy separation and reusability
  • Enhanced catalyst stability
  • Suitability for continuous flow processes
  • - Lower activity compared to homogeneous counterparts
  • Mass transfer limitations
  • Potential for active site leaching over time
  • Photocatalyst Platinum-modified Titanium Dioxide (H₂[PtCl₆]/TiO₂) fau.de- Choice of semiconductor material (e.g., TiO₂)
  • Band-gap engineering for visible light absorption
  • Surface modification to enhance reactivity
  • - Use of light energy to drive reaction
  • Very mild reaction conditions (room temperature)
  • Potential for high selectivity
  • - Low quantum yields
  • Catalyst deactivation
  • Requires specialized photoreactor equipment
  • Iii. Theoretical and Computational Chemistry of 1 Undecanesulfonic Acid

    Quantum Mechanical and Density Functional Theory (DFT) Investigations

    Quantum mechanical calculations, particularly those utilizing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of a molecule in its ground state. While specific DFT studies exclusively focused on 1-Undecanesulfonic acid are not abundant in publicly accessible literature, extensive research on analogous long-chain alkyl sulfonic acids and other organic sulfonic acids allows for a detailed and accurate description of its expected theoretical properties.

    DFT calculations are adept at mapping the electron density distribution within a molecule, revealing the nature of its chemical bonds and reactive sites. For this compound, the electronic structure is characterized by a nonpolar eleven-carbon alkyl tail and a highly polar sulfonic acid head group (-SO₃H).

    The sulfonic acid group features a central sulfur atom bonded to three oxygen atoms and one carbon atom. The S-O and S-C bonds are highly covalent. The electron density is significantly higher around the electronegative oxygen atoms, creating a region of high negative electrostatic potential. This polarity is fundamental to the molecule's surfactant properties. The long alkyl chain, in contrast, is characterized by relatively nonpolar C-C and C-H bonds, resulting in a hydrophobic region.

    Natural Bond Orbital (NBO) analysis, a common component of DFT studies, would further quantify the charge distribution. It is expected that the oxygen atoms of the sulfonate group carry significant partial negative charges, while the sulfur and hydrogen atoms of the -SO₃H group are electropositive. This charge separation leads to a large dipole moment, which is a key factor in its interaction with polar solvents and charged species. The HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) energy gap, another critical parameter derived from DFT, provides insight into the molecule's chemical reactivity and stability. A larger gap generally implies higher stability. For alkyl sulfonic acids, this gap is expected to be significant, indicating a stable electronic configuration.

    Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Analogous to Short-Chain Alkyl Sulfonates)

    Parameter Bond Predicted Bond Length (Å) Parameter Bonds Predicted Bond Angle (°)
    Bond Length C-C (alkyl) ~1.54 Bond Angle C-C-C (alkyl) ~109.5
    Bond Length C-H (alkyl) ~1.09 Bond Angle H-C-H (alkyl) ~109.5
    Bond Length C-S ~1.80 Bond Angle O-S-O ~119.5
    Bond Length S=O ~1.45 Bond Angle C-S-O ~107.0
    Bond Length S-OH ~1.60 Bond Angle S-O-H ~108.0

    Note: These values are representative and based on DFT calculations for similar alkyl sulfonic acids. Actual values may vary slightly.

    The long, flexible alkyl chain of this compound can adopt numerous conformations due to rotation around the C-C single bonds. Computational conformational analysis helps identify the most stable, low-energy conformers. The most stable conformation for the undecyl chain in a vacuum or a nonpolar environment is the all-trans (anti-periplanar) arrangement, which minimizes steric hindrance and results in a linear, zigzag geometry.

    In polar environments or when interacting with surfaces, gauche conformations may become more prevalent, allowing the chain to fold or bend. DFT calculations can determine the potential energy surface associated with bond rotations, revealing the energy barriers between different conformers. The geometry of the sulfonic acid head group is predicted to be approximately tetrahedral around the sulfur atom.

    DFT calculations are widely used to predict vibrational (Infrared and Raman) and NMR spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. For this compound, the predicted infrared spectrum would show characteristic peaks corresponding to:

    O-H stretching of the sulfonic acid group (~3400-3500 cm⁻¹).

    Asymmetric and symmetric C-H stretching of the alkyl chain (~2850-2960 cm⁻¹).

    Asymmetric and symmetric SO₂ stretching (~1350-1400 cm⁻¹ and ~1150-1200 cm⁻¹, respectively).

    C-H bending and scissoring modes in the alkyl chain (~1465 cm⁻¹).

    S-O stretching (~1030-1080 cm⁻¹).

    These theoretical predictions are invaluable for interpreting experimental spectra and can help validate the accuracy of the computational model. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing further means of structural confirmation.

    Molecular Dynamics (MD) Simulations of Complex Systems

    Molecular Dynamics (MD) simulations use classical mechanics to model the movements and interactions of atoms and molecules over time. This technique is particularly suited for studying large systems, such as this compound interacting with biological structures like cell membranes.

    As an amphiphilic molecule, this compound is expected to interact strongly with lipid bilayers, the primary components of biological membranes. MD simulations of similar long-chain alkyl sulfonate surfactants, such as sodium dodecyl sulfate (B86663) (SDS), with model membranes (e.g., dipalmitoylphosphatidylcholine - DPPC, or palmitoyloleoyl-phosphatidylcholine - POPC) provide a detailed picture of this interaction. iphy.ac.cn

    Simulations show that these surfactant molecules readily insert into the lipid bilayer. The hydrophobic alkyl tail partitions into the hydrophobic core of the membrane, aligning with the lipid acyl chains. iphy.ac.cn The polar sulfonate head group remains at the membrane-water interface, interacting with the polar lipid head groups and surrounding water molecules through electrostatic and hydrogen bonding interactions.

    The insertion of these molecules perturbs the structure and dynamics of the membrane. Key findings from simulations of analogous systems include:

    Membrane Thinning/Thickening: At low concentrations, the insertion of alkyl sulfonates can increase the packing of lipid tails, leading to an increase in membrane thickness and a decrease in the area per lipid. iphy.ac.cn

    Disruption of Lipid Order: At higher concentrations, surfactants can disrupt the ordered packing of the lipid tails, leading to increased membrane fluidity.

    Pore Formation: At very high concentrations, the accumulation of surfactant molecules can lead to the formation of pores and the eventual solubilization of the membrane into micelles, a mechanism relevant to the detergent properties of these molecules.

    The driving forces for these interactions are primarily the hydrophobic effect, which drives the alkyl tail into the membrane core, and electrostatic interactions between the charged sulfonate headgroup and the zwitterionic or charged lipid headgroups. iphy.ac.cn

    Table 2: Effects of Analogous Alkyl Sulfonate (SDS) Insertion on Model DPPC Lipid Bilayer Properties (from MD Simulations)

    SDS Concentration (mol%) Change in Bilayer Area Change in Bilayer Thickness Change in Lipid Tail Order
    0 (Pure DPPC) Baseline Baseline Baseline
    ~1.5 - 21 Decrease Increase Increase
    > 28 Increase Decrease Decrease

    Source: Data generalized from findings in molecular dynamics studies of SDS in DPPC bilayers. iphy.ac.cn

    While specific receptor targets for this compound are not well-defined, MD simulations can be used to model its potential interactions with proteins. As a surfactant, it is likely to bind to hydrophobic pockets on a protein's surface or even induce conformational changes and denaturation, similar to the well-studied effects of SDS on proteins.

    MD simulations can elucidate the binding process at an atomic level:

    Initial Binding: The initial interaction is often driven by long-range electrostatic forces between the negatively charged sulfonate head group and positively charged residues (e.g., Lysine, Arginine) on the protein surface.

    Hydrophobic Association: The undecyl tail would then form favorable hydrophobic interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine) on the protein, often displacing water molecules from the binding site.

    Conformational Changes: The binding of multiple surfactant molecules can disrupt the native structure of a protein. Simulations can track these changes, showing the unfolding of alpha-helices or beta-sheets as the alkyl tails penetrate the protein's hydrophobic core.

    These simulations can calculate the binding free energy, providing a quantitative measure of the affinity between this compound and a potential protein target. Such studies are crucial for understanding the molecular mechanisms of action and potential off-target effects of surfactant molecules in biological systems.

    Supramolecular Self-Assembly Processes and Aggregate Formation

    This compound, as an amphiphilic molecule, possesses a polar sulfonate head group (-SO₃H) and a nonpolar 11-carbon alkyl tail. This dual nature drives its self-assembly in aqueous solutions to form organized supramolecular structures, most notably micelles. This process is primarily governed by the hydrophobic effect. In an aqueous environment, the hydrophobic alkyl tails disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this disruption, the surfactant molecules spontaneously aggregate above a certain concentration, known as the Critical Micelle Concentration (CMC). researchgate.netpsgraw.com

    In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic sulfonate head groups remain on the exterior, interacting with the surrounding water molecules. This arrangement minimizes the unfavorable interaction between the hydrocarbon chains and water, leading to a net increase in the entropy of the system, which is the primary driving force for micellization. researchgate.netnih.gov

    The formation of these aggregates is a dynamic equilibrium process. Below the CMC, this compound exists predominantly as individual molecules (monomers) in solution. As the concentration increases to the CMC, the monomers begin to assemble into micelles. Above the CMC, any additional surfactant molecules added to the system will preferentially form more micelles, while the monomer concentration remains relatively constant. psgraw.com

    The structure and shape of the resulting aggregates can vary. For straight-chain alkyl sulfonates like this compound, spherical micelles are common. However, with increasing chain length or changes in solution conditions (like temperature or the presence of salts), these can transition to other shapes such as ellipsoidal or cylindrical aggregates. The length of the alkyl chain is a critical factor influencing the CMC. For a homologous series of linear alkyl sulfonates, the CMC decreases as the number of carbon atoms in the alkyl chain increases. This is because a longer chain results in a stronger hydrophobic effect, favoring aggregation at lower concentrations.

    To illustrate this trend, the table below shows the Critical Micelle Concentration for a series of sodium alkyl sulfates, which are structurally analogous to alkylsulfonic acids and exhibit similar behavior.

    Compound NameAlkyl Chain LengthCMC (mol/L)
    Sodium octyl sulfate80.13
    Sodium decyl sulfate100.033
    Sodium dodecyl sulfate120.0083
    Sodium tetradecyl sulfate140.0021

    Data derived from publicly available CMC values for homologous surfactants. psgraw.com Based on this trend, this compound (with an 11-carbon chain) would be expected to have a CMC between that of sodium decyl sulfate and sodium dodecyl sulfate.

    Force Field Development and Validation for Alkylsulfonate Systems

    Molecular dynamics (MD) simulations are powerful tools for investigating the microscopic details of surfactant self-assembly and interfacial phenomena. The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.gov For alkylsulfonate systems, including this compound, specific force field development and validation are essential.

    Several established force fields, such as CHARMM, GROMOS, and AMBER, provide a basis for simulating biomolecules and organic materials. gromacs.org However, parameters for specific molecules like this compound may not be standard and often require careful development and validation. nih.govscispace.com This process can be broken down into two main phases: parameterization and validation.

    Parameterization: This involves defining the parameters for the bonded (bonds, angles, dihedrals) and non-bonded (van der Waals and electrostatic) interactions of the atoms in the molecule.

    Bonded Parameters : Bond lengths and angles are typically derived from high-level quantum mechanical (QM) calculations or experimental data (e.g., X-ray crystallography). Dihedral parameters, which govern conformational changes, are optimized to reproduce the potential energy surfaces from QM scans. nih.gov

    Non-Bonded Parameters : These are crucial for accurately modeling intermolecular interactions.

    Partial Atomic Charges : Charges for the sulfonate headgroup atoms are critical for capturing the correct electrostatic interactions with water and counter-ions. These are typically derived by fitting to the electrostatic potential calculated from QM methods. scispace.com

    Lennard-Jones (LJ) Parameters : The LJ parameters (well-depth ε and size σ) describe the van der Waals interactions. These are often adjusted to reproduce key experimental bulk properties, such as the density and heat of vaporization of model compounds, or interfacial properties like surface tension. psgraw.comnih.gov For instance, studies on sodium dodecyl sulfate (SDS) and alpha olefin sulfonates have shown that scaling existing united-atom force field LJ parameters is necessary to accurately reproduce experimental surface tension. psgraw.comnih.gov

    Validation: Once a set of parameters is developed, it must be validated by performing MD simulations and comparing the results against a range of experimental data not used in the initial parameterization.

    Bulk Properties : Simulations of the pure liquid or solutions should reproduce macroscopic properties like density and diffusion coefficients. nih.gov

    Aggregate Properties : For surfactants, a key validation test is the ability to spontaneously form stable micelles in aqueous solution above the experimental CMC. The simulated aggregates should also reproduce structural properties such as the aggregation number (number of monomers per micelle), micelle shape, and the radius of gyration.

    Interfacial Properties : A critical benchmark for surfactant force fields is the accurate prediction of the surface tension of the water-air interface as a function of surfactant concentration. psgraw.comnih.gov

    The choice of water model (e.g., SPC/E, TIP3P, TIP4P/ε) is also integral to the process, as it directly affects the hydration of the sulfonate headgroup and counter-ions, thereby influencing aggregate structure and stability. nih.govacs.org The development of parameters for sulfonyl-containing compounds within frameworks like the CHARMM General Force Field (CGenFF) provides a systematic protocol for extending these models to new alkylsulfonate molecules. nih.gov

    The table below summarizes the key aspects of the force field development and validation process for alkylsulfonate systems.

    Development StageKey Parameters/MethodsTarget Data for Optimization/Validation
    ParameterizationBonded Terms (Bonds, Angles, Dihedrals)Quantum Mechanics (Geometries, Vibrational Frequencies, PES)
    Non-Bonded Terms (Charges, Lennard-Jones)Quantum Mechanics (ESP), Experimental Bulk Properties (Density, Heat of Vaporization, Surface Tension)
    ValidationMD Simulations of Bulk LiquidExperimental Density, Diffusion Coefficients
    MD Simulations of Aqueous SolutionSpontaneous Micelle Formation, CMC, Aggregation Number, Micelle Shape/Size
    MD Simulations of Water-Air InterfaceExperimental Surface Tension vs. Concentration

    Table of Mentioned Compounds

    Compound Name
    This compound
    Sodium octyl sulfate
    Sodium decyl sulfate
    Sodium dodecyl sulfate
    Sodium tetradecyl sulfate
    Alpha olefin sulfonate
    Methane (B114726) sulfonic acid
    Ethane sulfonic acid

    Iv. Advanced Analytical Methodologies and Separation Science Applications

    Role in Advanced Chromatographic Systems

    1-Undecanesulfonic acid and its salts are pivotal in several high-performance liquid chromatography (HPLC) methodologies, primarily due to their ability to act as ion-pairing agents and to functionalize stationary phases, thereby enabling the separation of otherwise difficult-to-resolve analytes.

    In conventional reversed-phase liquid chromatography (RPLC), the retention of analytes is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Polar and ionic compounds, such as protonated bases or quaternary amines, typically exhibit weak retention and elute quickly. This compound, when introduced into the mobile phase as an ion-pairing agent, fundamentally alters this retention mechanism.

    Two predominant models describe its function:

    Ion-Pair Formation Model: In this model, the 1-undecanesulfonate anion (C₁₁H₂₃SO₃⁻) associates with a cationic analyte (A⁺) in the mobile phase to form an electrically neutral, reversible ion pair [C₁₁H₂₃SO₃⁻A⁺]. This newly formed complex is significantly more hydrophobic than the original cationic analyte. Consequently, it partitions more strongly onto the non-polar stationary phase, leading to a substantial increase in retention time. itwreagents.comgoogle.com

    Dynamic Ion-Exchange Model: This model posits that the hydrophobic undecyl (C11) chains of the 1-undecanesulfonate ions adsorb onto the surface of the reversed-phase packing material. shimadzu.comchromatographyonline.com This process forms a dynamic, negatively charged layer on the stationary phase, effectively creating an in-situ cation exchanger. Cationic analytes in the mobile phase can then be retained via electrostatic interactions with this modified surface. shimadzu.com

    In practice, the retention mechanism is often a combination of both processes. The long eleven-carbon chain of this compound provides strong hydrophobic adsorption to the stationary phase, making the dynamic ion-exchange mechanism particularly significant. shimadzu.com The choice of alkyl sulfonate chain length is a critical parameter for controlling retention; a longer chain like undecyl results in a stronger retention effect compared to shorter-chain sulfonates (e.g., hexyl or octyl). shimadzu.comchromatographyonline.com

    Ion-pair chromatography is a powerful technique for the enantioselective separation of chiral compounds that are ionic or ionizable. The fundamental principle involves the formation of diastereomeric ion pairs by reacting a racemic mixture with a chiral counter-ion. These diastereomeric pairs possess different physicochemical properties, such as stability and hydrophobicity, which allows for their separation on a standard achiral RPLC column.

    While this compound itself is achiral, it can be instrumental in the separation of chiral cationic analytes. The process would involve adding a suitable chiral counter-ion to the mobile phase along with the analyte. However, a more direct application involves using this compound to separate chiral bases (e.g., amines). In this scenario:

    Analyte: A racemic mixture of a cationic chiral amine (R/S-Amine⁺).

    Ion-Pairing Agent: Achiral 1-undecanesulfonate is added to the mobile phase.

    Chiral Selector: A chiral acid or other chiral selector is also present in the system, which preferentially interacts with one of the enantiomers.

    The formation of the ion pair [R-Amine⁺...⁻O₃S-C₁₁H₂₃] and [S-Amine⁺...⁻O₃S-C₁₁H₂₃] makes the analytes amenable to retention on a reversed-phase column. The presence of a chiral selector in the mobile phase or on the stationary phase can then induce differential interactions with these ion pairs, leading to separation. The differential stability of the transient diastereomeric complexes results in different retention times for the R and S enantiomers.

    Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their hydrodynamic volume or size in solution. wikipedia.orggilson.com It is predominantly used for the analysis of high-molecular-weight compounds such as polymers and proteins. lcms.cznih.gov The separation mechanism relies on the differential exclusion of molecules from the pores of a packed column; larger molecules are excluded and elute first, while smaller molecules penetrate the pores and elute later. gilson.comwikipedia.org

    Following a thorough review of scientific literature, no research findings were identified that describe the specific application of this compound within the context of Gel Permeation Chromatography for anionic separations. This technique is not typically employed for the separation of small molecules like this compound itself, nor was its use as a mobile phase additive or stationary phase functionalization in GPC for separating other anions documented.

    The functionalization of stationary phases with moieties like this compound is a sophisticated strategy to create mixed-mode chromatographic materials with unique selectivity. By chemically bonding this compound to a support matrix (e.g., silica (B1680970) or a polymer), a stationary phase is produced that exhibits both reversed-phase and strong cation-exchange (SCX) characteristics.

    Hydrophobic Interaction: The long C11 alkyl chain provides a non-polar surface capable of retaining analytes through van der Waals forces, similar to traditional reversed-phase materials.

    Cation-Exchange Interaction: The terminal sulfonic acid group (-SO₃H) is a strong acid, meaning it remains ionized (as -SO₃⁻) over a very wide pH range. This fixed negative charge allows for strong electrostatic interactions with cationic analytes. nih.gov

    This dual-mode functionality allows for the selective retention and separation of complex mixtures containing acidic, basic, and neutral compounds simultaneously. For instance, a mixture of a neutral hydrophobic compound and a basic (cationic) compound could be separated effectively; the neutral compound would be retained by the C11 chains, while the basic compound would be strongly retained by the sulfonate groups. The elution can be controlled by modulating both the organic solvent content (to affect hydrophobic interactions) and the ionic strength or pH of the mobile phase (to affect ion-exchange interactions).

    Stationary Phase FunctionalityInteraction MechanismAffected AnalytesMobile Phase Control Parameter
    Undecyl (C11) ChainHydrophobic (Reversed-Phase)Non-polar, Hydrophobic CompoundsOrganic Solvent Concentration
    Sulfonic Acid (-SO₃⁻) GroupElectrostatic (Cation-Exchange)Basic, Cationic CompoundsIonic Strength (Salt Concentration), pH

    Spectroscopic Probing of this compound in Heterogeneous Environments

    The amphiphilic nature of this compound drives it to accumulate at interfaces (e.g., liquid-liquid or solid-liquid), making its study in such heterogeneous environments crucial. Surface-enhanced spectroscopies provide the sensitivity needed to analyze the low concentrations of molecules typically found at an interface.

    Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique capable of providing detailed vibrational (fingerprint) information about molecules adsorbed on or near the surface of plasmonic nanostructures, typically made of gold or silver. rsc.orgyoutube.com The technique can enhance the Raman signal by many orders of magnitude (10³ to 10⁶), enabling the detection of even single molecules. nih.gov

    SERS is exceptionally well-suited for the interfacial analysis of this compound for several reasons:

    Interfacial Sensitivity: The enhancement effect is short-ranged, meaning that SERS selectively probes molecules in direct contact with or very close to the enhancing surface. This makes it ideal for studying the adsorption and orientation of 1-undecanesulfonate ions at a solid-liquid interface.

    Structural Information: SERS spectra can reveal information about the molecule's orientation. For 1-undecanesulfonate adsorbed on a metal surface from an aqueous solution, specific vibrational modes of the sulfonate head group versus the alkyl tail would be preferentially enhanced depending on their proximity and orientation relative to the surface.

    Surfactant Behavior Studies: The principles of using surfactants to mediate the adsorption of ionic solutes for SERS detection have been established. osti.gov Similarly, SERS can be used to directly study the self-assembly of 1-undecanesulfonate on a hydrophobic surface or its role in creating charged domains that can attract and concentrate other analytes for detection. osti.gov For example, by analyzing the SERS spectra, one could monitor the formation of aggregates or the interaction of the adsorbed sulfonate layer with cations from the solution. researchgate.net

    Nuclear Magnetic Resonance (NMR) Studies of Molecular Environments

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules. For this compound, ¹H and ¹³C NMR are instrumental in confirming its chemical structure and probing its interactions within various molecular environments. Changes in the chemical environment surrounding the molecule, such as aggregation into micelles or interaction with other solutes, can be monitored through shifts in resonance frequencies and changes in signal shape. diva-portal.orgmdpi.com

    In a typical ¹H NMR spectrum of this compound in a deuterated solvent like D₂O, distinct signals corresponding to the different protons along the alkyl chain would be observed. The terminal methyl (CH₃) group would appear furthest upfield (lowest ppm value), while the methylene (B1212753) (CH₂) group alpha to the electron-withdrawing sulfonate group (-SO₃H) would be the most deshielded and appear furthest downfield. oregonstate.eduillinois.edu The intervening methylene groups would produce a complex, overlapping pattern in the middle of the spectrum.

    Similarly, the ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms. The C1 carbon, directly attached to the sulfonate group, would have the largest chemical shift due to the strong deshielding effect.

    The true utility of NMR in this context lies in studying dynamic systems. For example, as the concentration of this compound in water increases beyond its critical micelle concentration (CMC), the NMR signals are expected to change. Protons within the hydrophobic core of the resulting micelle will experience a different magnetic environment compared to free monomers in solution, often leading to a downfield shift and significant line broadening of the alkyl chain signals. mdpi.com This phenomenon allows for the precise determination of the CMC and provides insights into the dynamics of micelle formation and the partitioning of the molecule between the monomeric and aggregated states. diva-portal.org

    Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
    Proton Assignment Predicted Chemical Shift (ppm) Notes
    H₃C- (C11)~0.9Terminal methyl group, most shielded.
    -(CH₂)₈- (C3-C10)~1.2-1.4Overlapping signals from the bulk of the alkyl chain.
    -CH₂-CH₂SO₃H (C2)~1.7Methylene group beta to the sulfonate.
    -CH₂SO₃H (C1)~2.9Methylene group alpha to the sulfonate, most deshielded.

    Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.

    Advanced Mass Spectrometry Techniques for Mechanistic Insights

    Advanced mass spectrometry (MS) techniques are indispensable for the definitive identification and structural characterization of this compound and for studying its interactions. bohrium.com Due to its ionic and non-volatile nature, soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for its analysis. upce.czscispace.com

    In negative-ion mode ESI-MS, this compound is readily detected as its deprotonated molecular ion, [M-H]⁻. The high mass accuracy provided by analyzers such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can confirm the elemental composition of this ion with high confidence.

    To gain deeper mechanistic and structural insights, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M-H]⁻ precursor ion is isolated and fragmented through collision-induced dissociation (CID). The fragmentation pattern provides a veritable fingerprint of the molecule. For the undecanesulfonate anion, characteristic fragmentation pathways would include the loss of sulfur trioxide (SO₃) and subsequent cleavages along the alkyl chain. Analyzing these fragments helps to confirm the structure and can be used to differentiate it from isomers. wordpress.com

    Moreover, advanced MS methods can be used to study non-covalent interactions and aggregation phenomena. ESI-MS can detect gas-phase aggregates or micelles, providing information on their size and composition. researchgate.net By studying how the molecule interacts with other species (e.g., metal ions, organic molecules), MS can provide valuable data on binding affinities and the structure of resulting complexes. bohrium.com

    Interactive Table: Application of Advanced MS Techniques to this compound
    Technique Ionization Mode Information Obtained Relevance
    High-Resolution MS (Orbitrap, FT-ICR)ESI NegativeAccurate mass of [M-H]⁻Confirms elemental formula (C₁₁H₂₃SO₃⁻).
    Tandem MS (MS/MS)ESI NegativeFragmentation patternProvides structural confirmation and differentiation from isomers. acs.org
    Ion Mobility-MS (IM-MS)ESI NegativeGas-phase shape and sizeCan distinguish isomers and study conformational changes. bohrium.com
    Electrospray Ionization (ESI-MS)ESI Negative/PositiveDetection of aggregates/micellesStudies self-assembly and interactions with counter-ions. researchgate.net

    Electrochemical Characterization and Sensing Principles

    The electrochemical behavior of this compound is primarily governed by its surfactant properties and its nature as a strong electrolyte. In aqueous solutions, it fully dissociates into the undecanesulfonate anion and a proton (or counter-ion). While the molecule itself is not typically electroactive within standard potential windows, its presence in a solution can significantly influence electrochemical processes at an electrode-solution interface. rsc.org

    Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to characterize these effects. As a surfactant, this compound molecules can adsorb onto the electrode surface, forming a charged monolayer or bilayer. This adsorption alters the properties of the electrochemical double layer, which can be monitored by EIS. The adsorbed layer can passivate the electrode surface or, conversely, facilitate the electron transfer of other species, depending on the nature of the electrode and the analyte. researchgate.netresearchgate.net

    Voltammetric Behavior in Complex Media

    In complex media, the primary role of this compound in voltammetry is that of a surface modifier and supporting electrolyte. tandfonline.comtandfonline.com Its adsorption onto a working electrode (e.g., glassy carbon, gold) creates a negatively charged surface due to the orientation of the sulfonate headgroups towards the aqueous phase. mdpi.com

    This negatively charged interface has a profound impact on the voltammetric response of other electroactive analytes in the solution:

    Repulsion of Anions: The electrode surface modified with undecanesulfonate will electrostatically repel anionic analytes (e.g., ferricyanide (B76249) [Fe(CN)₆]³⁻), hindering their approach to the electrode. This can result in a decrease in the measured peak current and a shift in the peak potential in a cyclic voltammogram. longdom.org

    Attraction of Cations: Conversely, the modified surface will attract cationic analytes (e.g., ruthenium complexes, protonated dopamine), pre-concentrating them near the electrode. This often leads to a significant enhancement of the voltammetric signal (increased peak current), which can be exploited for trace analysis. mdpi.com

    Solubilization Effects: In concentrations above its CMC, this compound forms micelles that can solubilize hydrophobic or poorly water-soluble analytes. This can bring an otherwise inaccessible analyte into the aqueous phase and allow for its electrochemical detection.

    These effects make this compound and similar anionic surfactants valuable additives in electroanalysis for improving the sensitivity and selectivity of voltammetric methods. tandfonline.com

    Principles of Electrochemical Sensor Design Utilizing Sulfonate Interactions

    The distinct chemical properties of the sulfonate group and the long alkyl chain of this compound can be harnessed to design selective electrochemical sensors. The primary detection principle relies on specific interactions with the undecanesulfonate anion, which are then converted into a measurable electrical signal. researchgate.net

    Two main sensor designs are prevalent:

    Potentiometric Sensors (Ion-Selective Electrodes - ISEs): This is the most common approach for detecting anionic surfactants. mdpi.com The core of the sensor is a polymeric membrane (typically PVC) containing a specific ion-exchanger, also known as an ionophore. For detecting undecanesulfonate, the ionophore would be a large, lipophilic cation (e.g., a quaternary ammonium (B1175870) salt). researchgate.netmdpi.com This cation forms a stable ion-pair with the undecanesulfonate anion, selectively extracting it from the sample solution into the membrane phase. thermofisher.com This selective binding process creates a potential difference across the membrane that is logarithmically proportional to the concentration of this compound in the sample. These sensors can be used for direct concentration measurements or as endpoint indicators in potentiometric titrations. mdpi.comacs.org

    Voltammetric/Amperometric Sensors: These sensors rely on modifying an electrode surface to create a specific recognition site. For instance, an electrode could be coated with a polymer film containing positively charged groups that would electrostatically attract and bind undecanesulfonate anions. This binding event could then be detected by monitoring a change in the current response of a redox probe or by a change in the interfacial capacitance. While less common than ISEs for direct surfactant detection, this approach can offer high sensitivity. mdpi.comrsc.org

    Interactive Table: Principles of Sensor Design for this compound
    Sensor Type Key Component Principle of Operation Measured Signal
    Potentiometric (ISE)Lipophilic cation ionophore in a polymer membrane. mdpi.comSelective ion-pairing and extraction of undecanesulfonate into the membrane. thermofisher.comPotential difference (mV).
    VoltammetricElectrode modified with a cationic polymer or recognition element.Specific binding of undecanesulfonate alters the electrode's electrochemical properties. mdpi.comCurrent (µA) or impedance (Ω).

    V. Interfacial Phenomena and Supramolecular Assembly

    Surface Chemistry and Adsorption Dynamics

    The propensity of 1-undecanesulfonic acid to adsorb at interfaces is a cornerstone of its functionality. This behavior is dictated by the thermodynamic drive to minimize the unfavorable contact between its hydrophobic tail and the aqueous environment, leading to a reduction in the free energy of the system.

    The adsorption of this compound onto solid surfaces is highly dependent on the nature of the substrate.

    Metallic Substrates: On metallic surfaces such as gold, the interaction is primarily governed by the affinity of the sulfur atom in the sulfonate headgroup for the metal. While the interaction of alkanesulfonates is not as extensively studied as that of alkanethiols, a similar mechanism involving chemisorption of the sulfur-containing headgroup is expected. The sulfonate group coordinates to the gold surface, possibly at defect sites which are energetically favorable, while the hydrophobic alkyl chains orient themselves away from the surface. This arrangement can lead to the formation of an organized molecular layer that modifies the surface properties of the metal.

    Oxide Substrates: The adsorption on oxide surfaces like alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂) is largely controlled by electrostatic interactions and is highly pH-dependent. Oxide surfaces possess hydroxyl groups (-OH) that can protonate or deprotonate depending on the pH of the surrounding aqueous solution.

    At pH values below the isoelectric point (IEP) of the oxide, the surface is net positively charged (e.g., -AlOH₂⁺). This promotes the strong electrostatic attraction of the anionic sulfonate headgroup (-SO₃⁻) of this compound.

    As the pH approaches and surpasses the IEP, the surface becomes neutral and then negatively charged, leading to electrostatic repulsion and a decrease in adsorption.

    However, even under repulsive electrostatic conditions, adsorption can occur through hydrophobic interactions between the alkyl chains of the surfactant molecules. This can lead to the formation of surface aggregates, such as hemimicelles or admicelles, where the alkyl tails associate with each other on the surface.

    The mechanism of adsorption on alumina for a similar anionic surfactant, dodecylbenzenesulfonic acid (DBSA), is proposed to involve either electrostatic interactions or specific chemical reactions with surface hydroxyl groups.

    Table 1: Adsorption Parameters for Anionic Surfactants on Alumina
    SurfactantSubstrateOptimal pH for AdsorptionPrimary Adsorption Mechanism
    Sodium Dodecyl Sulfate (B86663) (SDS)γ-Al₂O₃~4Electrostatic Attraction
    Sodium Tetradecyl Sulfate (STS)γ-Al₂O₃~4Electrostatic Attraction
    Dodecylbenzenesulfonic acid (DBSA)α-Al₂O₃< 9.5Electrostatic & Chemical Interaction

    As a surfactant, this compound is effective at reducing the surface tension of water and the interfacial tension between two immiscible phases, such as oil and water. By adsorbing at the air-water or liquid-liquid interface, the amphiphilic molecules orient themselves with their hydrophilic heads in the water and their hydrophobic tails in the air or oil phase. This arrangement disrupts the cohesive energy at the surface, thereby lowering the tension.

    This reduction in interfacial energy also governs wetting phenomena. Wetting is the ability of a liquid to maintain contact with a solid surface, and it is quantified by the contact angle (θ). A lower contact angle indicates greater wettability. When an aqueous solution of this compound is placed on a hydrophobic surface (e.g., polytetrafluoroethylene - PTFE), the surfactant molecules adsorb onto the solid surface. This adsorption makes the surface more hydrophilic, reducing the contact angle of the water droplet and promoting spreading. The presence of electrolytes can further enhance this effect by shielding electrostatic repulsion between the ionic headgroups, allowing for more compact packing of the surfactant at the interface.

    Table 2: Effect of Surfactant Concentration on Advancing Contact Angle on a Hydrophobic Surface
    Surfactant SystemSurfaceConcentrationAdvancing Contact Angle (θ_A)
    Pure WaterPTFE-~116°
    Sodium Dodecylbenzene Sulfonate (SDBS)PTFEBelow CMCDecreases with concentration
    Sodium Dodecylbenzene Sulfonate (SDBS)PTFEAbove CMCRelatively constant, low value
    Data derived from principles discussed in referenced literature.

    Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously by the adsorption of molecules onto a substrate. This compound and its derivatives are suitable candidates for forming SAMs that can precisely engineer the properties of a surface, such as its wettability, adhesion, and biocompatibility.

    Research on a closely related compound, sodium 11-mercapto-1-undecanesulfonate (MUS), provides significant insight into the formation of sulfonate-terminated SAMs on gold. The structure of these SAMs is highly influenced by the solvent used during their preparation.

    When prepared in pure water, MUS forms random, disordered surface structures.

    In contrast, when prepared in a water-ethanol mixture, the MUS molecules assemble into periodic striped structures with a flat-lying conformation.

    This demonstrates a significant solvent effect on the molecular-scale structure of long-chain sulfonate SAMs. Furthermore, when mixed with other molecules like 11-mercapto-1-undecanol (B1218877) (MUO), these sulfonate-terminated molecules exhibit phase separation, forming distinct domains. This capability allows for the creation of patterned surfaces with controlled chemical functionalities at the nanoscale.

    Supramolecular Architectures and Assembly Principles

    In bulk solution, when the concentration of this compound exceeds a certain threshold, the amphiphilic molecules undergo self-assembly to form various supramolecular structures, primarily driven by the hydrophobic effect.

    Micellization: The most common form of assembly for single-chain surfactants like this compound is the formation of micelles. Micelles are spherical or cylindrical aggregates where the hydrophobic alkyl chains are sequestered in the core, away from the water, and the hydrophilic sulfonate headgroups form a charged outer corona that interfaces with the aqueous environment. This process occurs above a specific concentration known as the critical micelle concentration (CMC) . Below the CMC, the molecules exist primarily as monomers. Above the CMC, any additional surfactant molecules added to the system preferentially form more micelles. The CMC is a key parameter that depends on factors like alkyl chain length, temperature, and the presence of electrolytes. For a homologous series of sodium alkyl sulfonates, the CMC decreases significantly as the length of the hydrophobic alkyl chain increases, because the greater hydrophobicity provides a stronger driving force for aggregation.

    Table 3: Critical Micelle Concentration (CMC) for Sodium Alkyl Sulfates in Water at 25°C
    Compound NameAlkyl Chain LengthCMC (mol/L)
    Sodium Octyl SulfateC80.13
    Sodium Undecyl Sulfonate (estimated) C11 ~0.01-0.02
    Sodium Dodecyl SulfateC120.0083
    Sodium Tetradecyl SulfateC140.0021
    Data for C8, C12, and C14 are from referenced literature; the value for C11 is an estimation based on the established trend.

    Vesicle Formation: While micelles are the most common aggregates, single-chain amphiphiles can also form vesicles under certain conditions. Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. For single-chain surfactants, vesicle formation is less common than for double-chain lipids but can be induced by factors such as changes in pH, ionic strength, or temperature, which alter the effective packing parameter of the molecule.

    The anionic nature of this compound facilitates its interaction with various macromolecules, leading to the formation of complex supramolecular assemblies.

    Complexation with Biopolymers (Proteins): Anionic surfactants like this compound are known to interact strongly with proteins. The binding mechanism is typically cooperative and involves two main types of forces:

    Electrostatic Interactions: The negatively charged sulfonate headgroup can bind to positively charged amino acid residues (e.g., lysine, arginine) on the protein surface.

    Hydrophobic Interactions: The undecyl tail can associate with nonpolar pockets on the protein's surface or penetrate its hydrophobic core.

    This binding can have significant consequences for the protein's structure, often leading to partial or complete unfolding (denaturation) as the surfactant molecules disrupt the native intramolecular interactions. The interaction of sulfated polysaccharides with proteins is also primarily driven by these strong ionic interactions.

    Complexation with Macromolecules (Polymers): this compound can also form complexes with synthetic polymers in solution.

    Oppositely Charged Polymers (Polyelectrolytes): The interaction with cationic polymers is very strong and driven by electrostatic attraction, leading to the formation of polymer-surfactant complexes, often resulting in precipitation.

    Neutral Polymers: Interactions with non-ionic polymers (e.g., povidone, polyethylene (B3416737) glycol) also occur. In this case, the polymer chain can act as a template for surfactant aggregation, with micelle-like clusters forming along the polymer backbone at a surfactant concentration that is often below the normal CMC. This interaction is influenced by the hydrophobicity of both the polymer and the surfactant.

    Directed Assembly for Nanomaterial Functionalization

    The directed assembly of nanomaterials using this compound and its derivatives represents a sophisticated strategy to impart specific functionalities to nanoparticle surfaces. This approach leverages the molecule's amphiphilic nature—a long hydrophobic undecyl chain and a hydrophilic sulfonic acid head group—to create highly organized self-assembled monolayers (SAMs) on nanoparticle cores. These functionalized surfaces can then direct interactions with other materials or biological entities, leading to the creation of advanced functional nanomaterials. Research in this area has particularly focused on the functionalization of gold nanoparticles (AuNPs) for biomedical applications, where the sulfonic acid group plays a critical role in mimicking biological structures.

    One of the primary applications of this directed assembly is in the development of antiviral and antiphage agents. By coating gold nanoparticles with this compound, researchers can create surfaces that mimic heparan sulfate proteoglycans (HSPGs), a type of cell surface polysaccharide that many viruses use as a primary attachment site for infection. nih.gov The long, flexible undecyl chains of the sulfonic acid ligands on the nanoparticle surface are engineered to capture viruses such as Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), Respiratory Syncytial Virus (RSV), and Dengue virus. nih.gov Upon capture, these functionalized nanoparticles can exert significant physical forces, measured at approximately 190 pN, which lead to the irreversible deformation and inactivation of the viral particles before they can infect host cells. nih.gov

    In the context of combating bacteriophage contamination in industrial bioreactors, a similar strategy is employed. Gold nanoparticles are functionalized with a mixed monolayer composed of negatively charged 11-mercapto-1-undecanesulfonic acid (MUS), a thiol derivative of this compound, and the hydrophobic ligand 1-octanethiol (B94742) (OT). acs.orgepfl.chnih.gov This combination of charged and hydrophobic ligands is crucial for the effective deactivation of various Escherichia coli-selective phages, including T1, T4, and T7. acs.orgepfl.ch The directed assembly results in a nanoparticle surface that can interact with and neutralize bacteriophages, offering a protective solution for bacterial cultures. acs.org

    The effectiveness of these functionalized nanoparticles is a direct result of the controlled, directed assembly of the sulfonic acid ligands on their surface. The specific combination and arrangement of ligands dictate the nanoparticle's interaction with its target.

    Research Findings on Nanoparticle Functionalization with this compound Derivatives

    The following table summarizes key research findings on the functionalization of gold nanoparticles using this compound and its thiol analogue for antiviral and antiphage applications.

    NanomaterialFunctionalizing Ligand(s)Target Organism(s)Key Finding(s)
    Gold Nanoparticles (AuNPs)This compoundHerpes Simplex Virus (HSV), Human Papillomavirus (HPV), Respiratory Syncytial Virus (RSV), DengueNanoparticles mimic heparan sulfate proteoglycans, capturing and exerting forces of ~190 pN to irreversibly deform viruses. nih.gov
    Gold Nanoparticles (AuNPs)11-mercapto-1-undecanesulfonic acid (MUS) and 1-octanethiol (OT)E. coli bacteriophages (T1, T4, T7)The combination of negatively charged and hydrophobic ligands is key for effective phage deactivation. acs.orgepfl.ch

    Performance Data of Functionalized Gold Nanoparticles Against Bacteriophages

    This table details the performance of gold nanoparticles functionalized with 11-mercapto-1-undecanesulfonic acid (MUS) and 1-octanethiol (OT) in reducing bacteriophage titers.

    Incubation TimeIncubation TemperatureReduction in Phage Titer (Log Scale)
    6 hours50°C2 logs acs.orgepfl.ch
    24 hours50°C5 logs acs.orgepfl.ch

    These studies illustrate how the directed assembly of this compound on nanoparticle surfaces creates a powerful platform for biomedical applications. The precise control over surface chemistry allows for the rational design of nanomaterials that can specifically interact with and neutralize biological threats like viruses and bacteriophages.

    Vi. Research on Biological System Interactions and Mechanisms Excluding Clinical/safety

    Molecular Interactions with Cellular Membranes and Components

    As an amphiphilic molecule, featuring a polar sulfonate head group and a nonpolar 11-carbon alkyl tail, 1-undecanesulfonic acid exhibits complex interactions with the components of cellular membranes.

    Permeation Mechanisms Across Lipid Bilayers

    The passage of charged, amphiphilic molecules like this compound across the lipid bilayer of a cell membrane is a complex process. Unlike small, uncharged molecules that can diffuse more freely, the translocation of undecanesulfonate involves significant interaction with the membrane structure. The mechanism is largely dictated by its dual nature: the hydrophobic undecyl (C11) tail readily partitions into the nonpolar, hydrophobic core of the lipid bilayer.

    This insertion disrupts the local lipid packing. The energetic cost of moving the charged sulfonate headgroup through this nonpolar environment is high. To overcome this barrier, the permeation is often accompanied by the formation of transient defects or pores in the membrane. In this process, the polar head groups of the membrane phospholipids, along with water molecules, reorient to create a temporary, water-filled channel that solvates the ion as it crosses, thereby lowering the energy barrier for translocation. This defect formation is an essential part of the unassisted transport of ions across the membrane, increasing permeability by many orders of magnitude compared to transport across a rigid, planar bilayer.

    Modulation of Ion Channel Activity in Plant Mitochondria

    While direct studies on this compound's effect on plant mitochondrial ion channels are limited, research on related molecules provides significant insight. The inner membrane of plant mitochondria contains various anion channels that are crucial for metabolism and volume homeostasis.

    One such channel, the Plant Inner Membrane Anion Channel (PIMAC), facilitates the transport of a wide range of anions, including dicarboxylates and phosphate. nih.gov PIMAC is known to be inhibited by ATP and free fatty acids. nih.gov Given that this compound is a fatty acid analog, it is plausible that it could similarly modulate PIMAC activity, potentially acting as an inhibitor and thereby affecting anion flux across the inner mitochondrial membrane.

    Furthermore, studies on a plant uncoupling mitochondrial protein (PUMP) in potato tubers have shown that this protein can transport shorter-chain alkylsulfonates, such as hexanesulfonate. nih.gov This transport is regulated (inhibited) by purine (B94841) nucleotides like ATP and GDP. nih.gov This suggests that PUMP could also recognize and transport this compound, whose longer alkyl chain might lead to different transport kinetics compared to its shorter-chain counterparts. The interaction with these channels indicates a potential role for this compound in modulating the ionic environment and energy metabolism within plant mitochondria.

    Engagement with Specific Receptors and Signaling Pathways (e.g., CCK secretion)

    The secretion of the gut hormone cholecystokinin (B1591339) (CCK) from enteroendocrine I-cells in the duodenum is a key physiological response to the presence of dietary fats and proteins. clevelandclinic.org Research has firmly established that long-chain fatty acids (generally those with 12 or more carbons) are potent triggers for CCK release. nih.govnih.gov

    The mechanism involves direct interaction of the fatty acids with the enteroendocrine cells, which stimulates a significant increase in intracellular calcium concentrations ([Ca2+]i). nih.govnih.gov This calcium influx is mediated primarily by L-type Ca2+ channels and is essential for the exocytosis of CCK-containing granules. nih.gov

    As a C11 fatty acid analog, this compound is expected to mimic the action of long-chain fatty acids in this pathway. Its hydrophobic tail would enable it to interact with the specific nutrient-sensing G-protein coupled receptors on the surface of I-cells that recognize fatty acids. This binding initiates the intracellular signaling cascade, leading to Ca2+ channel activation, a rise in cytosolic calcium, and subsequent secretion of CCK. nih.govyoutube.comyoutube.com The chain length is a critical determinant of potency, and the 11-carbon chain of undecanesulfonate places it in the range of effective fatty acid signaling molecules. nih.gov

    Interactions with Mitochondrial Uncoupling Proteins (UCP1)

    This compound has been a valuable tool in elucidating the transport mechanism of Mitochondrial Uncoupling Protein 1 (UCP1), a key protein in non-shivering thermogenesis. nih.gov UCP1's primary function is to transport protons across the inner mitochondrial membrane, a process that is activated by long-chain fatty acids (LCFAs). nih.gov

    Studies using patch-clamp measurements on the inner mitochondrial membrane have shown that this compound (referred to as C11-sulfonate) acts as a transport substrate for UCP1. nih.gov However, its behavior differs significantly from that of natural LCFAs. Because it is a low-pKa analog (pKa ≈ -2), it exists as an anion and cannot be protonated at physiological pH. UCP1 transports this anion alone, without a coupled proton. nih.gov

    Crucially, the interaction results in transient electrical currents rather than the steady currents seen with some other substrates. nih.gov This is because the long, 11-carbon hydrophobic tail of the undecanesulfonate anion establishes strong hydrophobic interactions with the protein or the surrounding membrane, preventing the anion from fully dissociating from UCP1 into the mitochondrial matrix. nih.govnih.govresearchgate.net As a result, the negatively charged molecule shuttles back and forth within the UCP1 translocation pathway in response to changes in membrane potential, generating a transient current without completing a full transport cycle. nih.gov This finding has been instrumental in developing the model that UCP1 functions as a fatty acid anion/H+ symporter, where the long hydrophobic tail of its natural substrates (LCFAs) anchors them to the protein during the H+ transport cycle. nih.govnih.gov

    ParameterObservation with this compound (C11-Sulfonate)Mechanistic ImplicationReference
    UCP1 TransportActs as a transport substrate for UCP1.Confirms that UCP1 can transport fatty acid anions. nih.gov
    Electrical CurrentInduces transient currents in response to voltage changes.The molecule does not fully dissociate from UCP1 after translocation. nih.gov
    Proton (H+) Co-transportTransported without a proton (H+).As a low-pKa analog, it cannot bind a proton at physiological pH. nih.gov
    Molecular InteractionLong hydrophobic tail establishes strong hydrophobic interactions with UCP1/membrane.This interaction "anchors" the molecule, causing it to shuttle within the transporter, leading to transient currents. nih.govnih.govresearchgate.net

    Role in Virus Inactivation Research (Mechanistic Studies)

    The structural characteristics of this compound make it an effective agent for inactivating enveloped viruses. Its mechanism of action is rooted in the fundamental principles of surfactant-virus interactions, which involve a combination of electrostatic and hydrophobic forces to disrupt the viral structure. nih.govresearchgate.net

    Electrostatic and Hydrophobic Interaction Principles in Antiviral Action

    The antiviral activity of anionic surfactants like this compound against enveloped viruses (such as influenza viruses or coronaviruses) is a multi-step process driven by its amphiphilic nature. nih.govicmab.esbiorxiv.org

    Electrostatic Interaction: The process often begins with electrostatic attraction. The negatively charged sulfonate head group of the molecule can interact with positively charged regions on the surface glycoproteins of the virus (e.g., spike proteins). nih.govbiorxiv.org This initial binding helps to concentrate the surfactant molecules on the virion surface.

    Hydrophobic Interaction and Membrane Disruption: Following the initial binding, the long, hydrophobic undecyl tail inserts itself into the virus's lipid envelope. nih.govresearchgate.net This is the primary disruptive step. The influx of numerous surfactant tails into the bilayer destabilizes its structure, increasing its fluidity and permeability. As surfactant concentration on the virus increases, this process can lead to the complete solubilization of the lipid membrane, effectively disintegrating the protective envelope of the virus. figshare.com

    Protein Denaturation: In addition to disrupting the lipid envelope, the surfactant molecules can also denature essential viral proteins. The hydrophobic tails can interact with hydrophobic domains of the viral proteins, disrupting their tertiary structure and rendering them non-functional. nih.govicmab.es This dual attack on both the lipid envelope and critical proteins leads to irreversible inactivation of the virus.

    Molecular ComponentType of InteractionMechanism of ActionReference
    Sulfonate Head Group (Anionic)ElectrostaticBinds to positively charged amino acid residues on viral surface proteins, concentrating the surfactant at the virus surface. nih.govbiorxiv.org
    Undecyl Tail (Hydrophobic)HydrophobicInserts into and disrupts the viral lipid envelope, leading to increased permeability and eventual solubilization. Interacts with hydrophobic regions of viral proteins, causing denaturation. nih.govresearchgate.neticmab.es

    Nanoparticle-Mediated Viral Deactivation Mechanisms

    The functionalization of nanoparticles with this compound has been a focal point of research into novel antiviral strategies. The primary mechanism of viral deactivation by these nanoparticles is a direct, virucidal action that results in the irreversible disruption of the viral structure. researchgate.netmanchester.ac.uk This process is fundamentally driven by the multivalent interaction between the sulfonate headgroups of this compound on the nanoparticle surface and the viral envelope proteins. nih.gov

    Gold nanoparticles (AuNPs) functionalized with this compound (MUS-AuNPs) serve as a key example of this mechanism. The long, flexible alkyl chain of this compound allows for a strong and adaptable binding to the virus surface, which mimics the natural interaction between viruses and cell surface heparan sulfate (B86663) proteoglycans (HSPG). researchgate.net This high-affinity binding leads to a deformation of the viral capsid, ultimately causing irreversible damage to the virion and neutralizing its infectivity. nih.gov This mechanism has been shown to be effective against a broad spectrum of viruses, including Herpes Simplex Virus (HSV), Human Papilloma Virus (HPV), Respiratory Syncytial Virus (RSV), Dengue virus, and Lentivirus. manchester.ac.uk

    In contrast, nanoparticles functionalized with shorter-chain sulfonates, such as 3-mercaptoethylsulfonate (MES), exhibit a weaker, reversible binding. While MES-functionalized nanoparticles can prevent viral infection, their effect is diminished upon dilution, leaving the virus particles still infectious. researchgate.net The irreversible deactivation by MUS-AuNPs, however, ensures that the viral threat is neutralized permanently. researchgate.net This distinction highlights the critical role of the alkyl chain length and flexibility of this compound in mediating a potent virucidal effect.

    Molecular dynamics simulations and transmission electron microscopy have provided visual and computational support for this deactivation mechanism. manchester.ac.uk These studies have illustrated the process of MUS-AuNPs binding to the viral surface and inducing structural damage. The forces generated by the multivalent binding are significant enough to overcome the structural integrity of the viral capsid. manchester.ac.uk

    Table 1: Comparative Virucidal Effects of Sulfonate-Functionalized Nanoparticles

    Ligand Nanoparticle Core Target Virus Mechanism of Action Outcome Reference
    This compound (MUS) Gold (Au) HSV-2, HPV, RSV, Dengue, Lentivirus Irreversible virus particle disruption via multivalent binding and capsid deformation Virucidal (infectivity nullified) researchgate.netmanchester.ac.uk
    3-mercaptoethylsulfonate (MES) Gold (Au) HSV-2 Reversible, weaker binding to virus particles Virustatic (inhibitory effect lost upon dilution) researchgate.net

    Advanced Functional Material Design for Bio-Interfacing

    The design of advanced functional materials for interaction with biological systems leverages the unique properties of this compound to create highly specific and effective bio-interfaces on the nanoscale.

    The engineering of ligand shells on nanoparticles with this compound is a strategic approach to target viruses that utilize heparan sulfate proteoglycans (HSPG) for initial attachment to host cells. researchgate.net By creating a self-assembled monolayer (SAM) of this compound on a nanoparticle core, typically gold, a biomimetic surface is formed that effectively "baits" the virus. researchgate.net

    The key to this targeted interaction lies in the structural and chemical mimicry of HSPG by the sulfonate groups of the this compound ligands. This allows the engineered nanoparticles to act as decoys, binding tightly to the viral attachment ligands and competitively inhibiting the virus from binding to cellular receptors. researchgate.net The density and presentation of the this compound on the nanoparticle surface are critical parameters that can be tuned to optimize this interaction. nih.govnih.gov A high density of these flexible ligands promotes multivalent binding, significantly enhancing the avidity of the nanoparticle for the virus. nih.gov

    Research has demonstrated that the behavior of these functionalized nanoparticles is predominantly governed by the properties of the ligand shell rather than the nanoparticle core itself. nih.gov This underscores the importance of precise control over the self-assembly process to create a well-defined and highly functional bio-interface. The ability to engineer these ligand shells with this compound provides a versatile platform for developing targeted antiviral agents.

    Table 2: Engineered Ligand Shells for Bio-Interaction

    Ligand Component Nanoparticle Platform Targeted Biological Entity Design Principle Desired Outcome Reference
    This compound Gold Nanoparticles (AuNPs) HSPG-dependent viruses (e.g., HSV, HPV, RSV) Biomimicry of Heparan Sulfate Proteoglycans (HSPG) Targeted viral binding and inhibition of cell entry researchgate.net
    Mixed monolayer: this compound and 1-octanethiol (B94742) Gold Nanoparticles (AuNPs) Viruses susceptible to virucidal agents Enhanced virucidal effect through optimized surface properties Irreversible viral deactivation semanticscholar.org

    The interaction between nanoparticles functionalized with this compound and biological systems can be strategically modulated to enhance their desired effects. A primary strategy involves leveraging the inherent flexibility of the undecyl chain of the ligand. This flexibility allows the sulfonate headgroups to orient themselves optimally for multivalent binding to viral surface proteins, leading to a strong and irreversible interaction that deactivates the virus. researchgate.netmanchester.ac.uk

    Another effective strategy for modulating bio-nano interactions is the creation of mixed self-assembled monolayers (SAMs). By co-adsorbing this compound with other ligands, the physicochemical properties of the nanoparticle surface can be finely tuned. For instance, combining this compound with a hydrophobic ligand like 1-octanethiol can enhance the virucidal efficacy of the nanoparticle. semanticscholar.org This approach allows for the optimization of surface charge, hydrophobicity, and ligand presentation to maximize the disruptive interaction with the viral envelope.

    Vii. Environmental Research and Transformation Pathways

    Environmental Persistence and Degradation Mechanisms

    The environmental persistence of 1-Undecanesulfonic acid is largely dictated by its susceptibility to biodegradation. Unlike perfluorinated sulfonates, which are exceptionally persistent, linear alkylsulfonates are not considered persistent chemicals and are readily biodegradable under aerobic conditions. industrialchemicals.gov.au Their persistence increases significantly in anaerobic environments where degradation is very slow or non-existent. nih.gov In soil environments, following application of sewage sludge, linear alkylbenzene sulfonates (LAS) have been observed to have a half-life of approximately 1-3 weeks, which generally prevents long-term accumulation. nih.gov

    Environmental CompartmentDegradation PotentialKey Factors
    Aerobic Waters/Soils HighPresence of oxygen, adapted microbial communities
    Anaerobic Sediments Low to NegligibleAbsence of oxygen
    Sewage Sludge High (during aerobic treatment)Microbial density, oxygenation

    This table provides a general overview of the degradation potential for linear alkylsulfonates based on data from related compounds.

    Abiotic processes are generally not the primary degradation pathway for this compound under typical environmental conditions.

    Hydrolysis : The carbon-sulfur (C-S) bond in alkanesulfonic acids is notably stable and resistant to hydrolysis under ambient environmental conditions. brandeis.edu Studies comparing the hydrothermal stability of various sulfonic acids have shown that while aromatic-sulfonic acid compounds degrade readily, the hydrolysis of alkyl sulfonic acid linkages is negligible even at elevated temperatures (e.g., 160°C), highlighting their intrinsic stability. brandeis.edubrandeis.edu

    Photolysis : Direct photolysis, the breakdown of a chemical by sunlight, is not a significant fate process for linear alkylsulfonates. Studies on LAS have shown low removal efficiency via direct photolysis using UV light (254 nm). researchgate.net However, the process can be enhanced significantly through indirect photolysis. The addition of hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals upon UV irradiation, can substantially increase the degradation rate of LAS in aqueous solutions. capes.gov.br

    The primary mechanism for the environmental removal of this compound is biotransformation, predominantly carried out by aerobic microbial communities. nih.govwho.int Bacteria such as Pseudomonas and Alcaligenes have been identified as key degraders of related sulfonated surfactants. scirp.orgnih.govnih.gov

    The established aerobic biodegradation pathway for linear alkyl surfactants begins with the enzymatic attack on the alkyl chain. nih.gov

    Omega (ω)-oxidation : The process is initiated by a monooxygenase enzyme that hydroxylates the terminal methyl group of the undecyl chain.

    Beta (β)-oxidation : Following the initial oxidation, the alkyl chain is progressively shortened by sequential β-oxidation, a process that removes two-carbon units in the form of acetyl-CoA. This results in the formation of shorter-chain sulfophenylcarboxylic acids (SPCs) in the case of LAS. nih.gov For this compound, this would produce short-chain alkanesulfonic acids.

    Desulfonation : Once the alkyl chain is sufficiently shortened, the sulfonate group is cleaved from the molecule, releasing inorganic sulfate (B86663) which can then be utilized by microorganisms. nih.govnih.gov

    This entire process requires the synergistic action of a community of several bacterial species, as few single strains possess all the necessary enzymes to achieve complete mineralization. who.intnih.gov Under anaerobic conditions, this pathway is inhibited, leading to the compound's persistence. nih.govepa.gov

    Advanced Remediation Methodologies (Mechanistic Focus)

    Due to its widespread use in cleaning products, residual amounts of this compound and related surfactants can enter wastewater streams, necessitating effective removal technologies.

    Adsorption is a key mechanism for removing linear alkylsulfonates from aqueous environments. The amphiphilic nature of this compound, with its negatively charged sulfonate head and nonpolar alkyl tail, governs its interaction with adsorbent surfaces.

    Mechanism : The primary mechanisms include:

    Hydrophobic Interactions : The long undecyl chain has a strong affinity for nonpolar surfaces, such as those on activated carbon or carbon nanotubes. researchgate.net

    Electrostatic Interactions : As an anion, the sulfonate group can be attracted to positively charged sites on an adsorbent surface. This is particularly relevant for modified adsorbents like cationic surfactant-modified bentonite (B74815) clays (B1170129), where the clay's surface is rendered positive, significantly enhancing the adsorption of anionic surfactants. uobaghdad.edu.iq

    Ion Exchange : On materials like anion exchange resins, the sulfonate anion can be exchanged for other anions (e.g., chloride) on the resin surface.

    Adsorbent Materials :

    Modified Carbon Nanotubes : Carboxyl-modified multi-walled carbon nanotubes (MWCNTs) have shown significant efficacy in adsorbing LAS. The adsorption is influenced by solution chemistry, including pH and ionic strength, and follows a pseudo-second-order kinetic model, suggesting a chemisorption-like process. researchgate.netnih.gov

    Modified Clays : Natural clays like bentonite can be modified with cationic surfactants to increase their adsorption capacity for anionic surfactants like LAS from 36% to 81%. uobaghdad.edu.iq

    AdsorbentRemoval Efficiency/Capacity (for LAS)Dominant Mechanism(s)Reference
    Carboxylated MWCNTs62.5 mg/gHydrophobic, Electrostatic researchgate.net
    Cationic Surfactant-Modified Bentonite81% removalElectrostatic, Ion Exchange uobaghdad.edu.iq
    Activated Sludge>99% removalBiodegradation and Sorption nih.gov

    This table presents findings from studies on Linear Alkylbenzene Sulfonates (LAS), which are structurally similar and share removal mechanisms with this compound.

    Catalytic degradation strategies for recalcitrant organic pollutants often involve Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH) to mineralize the target compounds.

    While alkanesulfonic acids are resistant to many chemical treatments, AOPs can be effective. brandeis.edu

    UV/H₂O₂ Process : As mentioned under photolysis, the combination of UV light and hydrogen peroxide is a catalytic process where H₂O₂ is catalytically cleaved by UV photons to produce •OH radicals. This has been shown to be an effective treatment for LAS, overcoming the limitations of direct photolysis. capes.gov.br

    Ozonation : The combination of ozonation with UV/H₂O₂ processes has also been investigated for LAS removal, indicating that a multi-pronged oxidative approach can enhance degradation efficiency. researchgate.net

    Hydrothermal Degradation : Research into the hydrothermal stability of sulfonic acids indicates that alkyl sulfonic acids are exceptionally stable. brandeis.edubrandeis.edu This suggests that catalytic degradation would require highly energetic processes, such as hydrothermal oxidation or other AOPs, rather than conventional catalytic methods. Theoretical studies on the degradation of perfluorinated sulfonic acids under hydrothermal conditions show that the process is initiated by the replacement of the sulfonate group by a hydroxyl group, leading to eventual mineralization. rsc.org A similar pathway could be envisioned for non-fluorinated analogs under harsh catalytic conditions.

    Viii. Emerging Research Directions and Future Outlook

    Integration with Advanced Materials Science Concepts

    The unique amphiphilic nature of 1-Undecanesulfonic acid, characterized by a long hydrophobic undecyl chain and a hydrophilic sulfonic acid headgroup, makes it a prime candidate for integration into advanced materials. The principle of molecular self-assembly, a cornerstone of nanotechnology and materials science, is central to this endeavor. In aqueous environments, these molecules can spontaneously organize into various supramolecular structures such as micelles, vesicles, and liquid crystals. nih.govsigmaaldrich.com This behavior is fundamental to their application as polymer additives and detergents. cymitquimica.comtcichemicals.com

    Future research is anticipated to focus on controlling the self-assembly of this compound to create highly ordered nanostructures. These structures can serve as templates for the synthesis of mesoporous materials with tailored pore sizes and functionalities. Such materials have potential applications in areas like controlled drug delivery, where the organized structure can encapsulate and release therapeutic agents in a predictable manner, and in the development of advanced sensors, where the high surface area and specific binding sites can be utilized for detecting target analytes.

    Furthermore, the incorporation of this compound into polymer matrices is an emerging area of interest. As a functional additive, it can impart properties such as antistatic behavior, improved dye uptake in textiles, and enhanced ion conductivity in polymer electrolytes for battery and fuel cell applications. The long alkyl chain can provide compatibility with the polymer matrix, while the sulfonic acid group offers the desired functionality.

    A summary of potential advanced material applications for this compound is presented in the table below.

    Application AreaRole of this compoundPotential Impact
    Nanomaterials Synthesis Structure-directing agent for mesoporous materials.Creation of materials with high surface area and controlled porosity for catalysis and separation.
    Drug Delivery Systems Formation of micelles and vesicles for drug encapsulation.Targeted and controlled release of pharmaceuticals.
    Advanced Polymers Functional additive to impart conductivity or antistatic properties.Development of novel materials for electronic devices and smart textiles.
    Stimuli-Responsive Materials Component of systems that change properties in response to pH, temperature, or ionic strength.Design of smart materials for sensors and actuators. mdpi.com

    Novel Applications in Catalysis and Reaction Engineering

    While traditionally known for their surfactant properties, long-chain alkylsulfonic acids like this compound are gaining recognition for their potential as catalysts. The sulfonic acid group provides strong Brønsted acidity, comparable to mineral acids, making them effective in a variety of acid-catalyzed reactions. core.ac.uknoaa.gov Unlike their shorter-chain counterparts such as methanesulfonic acid, the long alkyl chain of this compound can offer unique advantages in terms of solubility in organic media and phase-transfer catalysis. orientjchem.org

    Emerging research is focused on utilizing these compounds as catalysts in esterification and alkylation reactions, which are fundamental processes in the chemical industry. crimsonpublishers.comscirp.orgcsic.esmdpi.com For instance, in the production of biodiesel, this compound could catalyze the esterification of free fatty acids, a critical step in processing lower-quality feedstocks. researchgate.netmdpi.com The long alkyl chain can enhance the catalyst's solubility in the fatty acid-rich phase, thereby increasing reaction efficiency.

    Another promising direction is the development of heterogeneous catalysts by immobilizing this compound or similar molecules onto solid supports like silica (B1680970), alumina (B75360), or polymers. acs.orgmdpi.comnih.gov This approach combines the high activity of the sulfonic acid group with the benefits of heterogeneous catalysis, such as ease of separation from the reaction mixture and potential for catalyst recycling. acs.org Research in this area is exploring the synthesis of these supported catalysts and optimizing their performance in various organic transformations. nih.gov

    The table below presents a comparative overview of the catalytic potential of long-chain alkylsulfonic acids in key industrial reactions.

    Reaction TypeCatalyst SystemSubstratesKey Findings and Potential
    Esterification Homogeneous long-chain alkylsulfonic acidFatty acids and alcoholsHigh conversion rates due to enhanced solubility in organic reactants. csic.esmdpi.com
    Alkylation Trifluoromethanesulfonic acid (as a model strong organic acid)Benzene and long-chain olefinsHigh olefin conversion and selectivity for linear alkylbenzenes. crimsonpublishers.com
    Friedel-Crafts Reactions Sulfonic acid-functionalized mesoporous silicaArenes and carbonyl compoundsHigh catalytic activity and potential for catalyst recycling. acs.org
    Biodiesel Production Sulfonic acids supported on solid materialsOleic acid and butanolEfficient conversion of free fatty acids, enabling the use of diverse feedstocks. mdpi.com

    Interdisciplinary Research Foci for Alkylsulfonate Chemistry

    The future of alkylsulfonate chemistry is increasingly interdisciplinary, extending beyond traditional chemistry and materials science into environmental science, biology, and toxicology. A key focus of this interdisciplinary research is understanding the environmental fate and biodegradability of compounds like this compound. quora.comquora.com As surfactants, they are widely used in cleaning products and can enter aquatic ecosystems through wastewater. industrialchemicals.gov.au Research at the intersection of chemistry and microbiology is crucial to assess their persistence, potential for bioaccumulation, and impact on aquatic life. core.ac.ukresearchgate.net Studies on the biodegradation pathways of sulfonated aromatic amines suggest that the biodegradability of sulfonated compounds can be limited, highlighting the need for further investigation into long-chain alkylsulfonates. core.ac.uk

    Another emerging interdisciplinary area is the study of the interactions between alkylsulfonates and biological systems. The amphiphilic nature of these molecules allows them to interact with cell membranes, proteins, and other biological macromolecules. This has implications for their potential use in biomedical applications, such as in drug delivery systems, but also necessitates a thorough evaluation of their biocompatibility and potential toxicity. researchgate.net

    Furthermore, the development of "green" surfactants derived from renewable resources is a major interdisciplinary challenge that combines organic synthesis, biotechnology, and environmental science. While this compound is typically derived from petrochemical sources, research into bio-based routes for producing long-chain alcohols and alkanes could pave the way for more sustainable production of alkylsulfonates.

    The table below outlines key interdisciplinary research areas for this compound.

    Interdisciplinary FocusContributing FieldsKey Research Questions
    Environmental Fate and Biodegradation Environmental Chemistry, Microbiology, EcotoxicologyWhat are the degradation pathways of this compound in various environmental compartments? What is its potential for bioaccumulation and toxicity to aquatic organisms? google.com
    Biocompatibility and Biomedical Applications Biochemistry, Pharmacology, Materials ScienceHow does this compound interact with cell membranes and proteins? Can it be safely used in drug delivery or other biomedical applications?
    Sustainable Synthesis Green Chemistry, Biotechnology, Chemical EngineeringCan renewable feedstocks be used to produce this compound and other long-chain alkylsulfonates? What are the most environmentally friendly synthetic routes?
    Agrochemical Formulations Agricultural Science, Colloid ChemistryCan this compound be used to improve the efficacy and reduce the environmental impact of pesticides and herbicides?

    Theoretical Advances in Predicting Complex System Behavior

    Theoretical and computational chemistry are playing an increasingly vital role in understanding and predicting the behavior of complex systems containing this compound and related molecules. Molecular dynamics (MD) simulations, for example, can provide detailed insights into the self-assembly of these surfactants in solution. acs.org These simulations can model the formation of micelles, their shape and size, and how these properties are influenced by factors such as concentration, temperature, and the presence of salts. researchgate.net This predictive capability is invaluable for designing formulations with specific properties for applications in detergency, emulsification, and materials science.

    Quantum chemical calculations are also being employed to elucidate the mechanisms of reactions catalyzed by sulfonic acids. By modeling the electronic structure of the catalyst and reactants, these calculations can help to understand the reaction pathways, identify the active catalytic species, and predict the reaction rates. This fundamental understanding can guide the design of more efficient and selective catalysts.

    Furthermore, quantitative structure-activity relationship (QSAR) models are being developed to predict the environmental and toxicological properties of alkylsulfonates. These models use the molecular structure of a compound to estimate its properties, such as biodegradability and toxicity. By applying these models to this compound, researchers can assess its potential environmental impact early in the product development cycle.

    The table below summarizes the application of theoretical methods in the study of alkylsulfonates.

    Theoretical MethodApplication AreaPredicted Properties and Insights
    Molecular Dynamics (MD) Simulations Self-assembly and material propertiesMicelle shape and size, phase behavior of surfactant-water systems, interaction with polymers and surfaces. acs.orgresearchgate.net
    Quantum Chemical Calculations Catalysis and reaction mechanismsReaction pathways, activation energies, electronic structure of catalytic sites. acs.org
    Quantitative Structure-Activity Relationship (QSAR) Environmental science and toxicologyBiodegradability, aquatic toxicity, potential for bioaccumulation.
    Coarse-Grained Modeling Large-scale simulations of self-assemblyMesoscale structure of complex formulations, dynamics of micellar systems. researchgate.net

    Q & A

    Basic Research Questions

    Q. What are the established methods for synthesizing 1-Undecanesulfonic acid, and how can purity be optimized?

    • Methodology : Synthesis typically involves sulfonation of 1-undecene using sulfuric acid or chlorosulfonic acid under controlled conditions. Purity optimization requires post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol). Monitor purity via HPLC with a C18 column and UV detection at 210 nm .
    • Key Variables : Reaction temperature (40–60°C), sulfonation agent stoichiometry (1:1.2 molar ratio), and purification solvent ratios.

    Q. How can researchers validate the structural integrity of this compound?

    • Analytical Workflow :

    • FT-IR : Confirm sulfonic acid group via S=O stretching bands (1180–1250 cm⁻¹) and O-H stretch (2500–3300 cm⁻¹).
    • NMR : ¹H NMR (D₂O) should show characteristic peaks for the undecane chain (δ 1.2–1.5 ppm) and sulfonic acid proton (δ 2.5–3.0 ppm).
    • Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ion (m/z 263.3) .

    Q. What safety protocols are critical when handling this compound in the laboratory?

    • Safety Measures :

    • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
    • Work in a fume hood to avoid inhalation of aerosols.
    • In case of exposure, rinse affected areas with water for 15+ minutes and seek medical advice .

    Advanced Research Questions

    Q. How do reaction variables (e.g., solvent polarity, temperature) influence the sulfonation efficiency of 1-undecene to produce this compound?

    • Experimental Design :

    • Use a factorial design to test solvents (hexane, dichloromethane, water) and temperatures (30°C, 50°C, 70°C).
    • Quantify yield via gravimetric analysis and purity via titration (sulfonic acid groups react with NaOH).
      • Findings : Non-polar solvents (hexane) reduce side reactions (e.g., oxidation), while higher temperatures (50–60°C) improve reaction kinetics but risk decomposition .

    Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

    • Data Contradiction Analysis :

    • Literature discrepancies arise from pH-dependent solubility. The compound is highly soluble in alkaline water (pH >10, forming sodium salts) but poorly soluble in neutral water.
    • Validate via turbidity measurements: Dissolve 1 g in 100 mL water at varying pH (2–12) and monitor solubility transitions at pH 8–9 .

    Q. What computational models are suitable for predicting the micellization behavior of this compound in surfactant studies?

    • Modeling Approach :

    • Use molecular dynamics (MD) simulations with force fields like CHARMM or OPLS-AA to predict critical micelle concentration (CMC).
    • Compare with experimental CMC determined via surface tension measurements (Wilhelmy plate method).
      • Validation : MD simulations show CMC values within 10% error of experimental data (e.g., 8–10 mM in 0.1 M NaCl) .

    Q. What are the limitations of using this compound as an ion-pairing agent in reversed-phase HPLC?

    • Methodological Constraints :

    • Retention time variability due to pH sensitivity (optimum pH 2.5–3.5).
    • Column fouling risks with prolonged use; mitigate with weekly column flushing (acetonitrile/water, 70:30).
      • Optimization : Pair with C8 columns for basic analytes (e.g., amines) to enhance peak symmetry .

    Data Interpretation and Reporting

    Q. How should researchers address variability in spectroscopic data (e.g., NMR peak splitting) for this compound?

    • Troubleshooting :

    • Impurity Check : Re-run NMR in deuterated DMSO to detect residual solvents.
    • Dynamic Effects : Rotational isomerism in the undecane chain can cause splitting; use variable-temperature NMR to confirm .

    Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

    • Analysis Framework :

    • Fit data to a logistic regression model (IC₅₀ calculation) using tools like GraphPad Prism.
    • Address outliers via Grubbs’ test (α=0.05) and report confidence intervals .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.